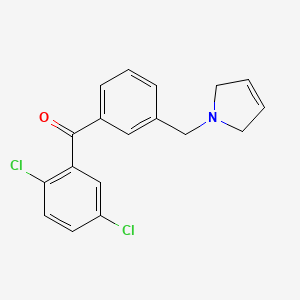
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its molecular formula C18H15Cl2NO and a molecular weight of 332.2 g/mol. The compound's structural features suggest potential interactions with biological targets, making it a candidate for pharmacological investigation.
The compound is notable for its dual aromatic rings and a pyrrole derivative, which may contribute to its biological properties. The presence of chlorine atoms on the phenyl ring is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2NO |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898763-78-5 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against multi-drug resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study:
A study evaluating the antimicrobial efficacy of pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating strong antimicrobial potential .
2. Anticancer Properties
The antiproliferative effects of related compounds have been documented in several cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells.
Research Findings:
In vitro studies showed that related phenyl-pyrrole compounds induced apoptosis in cancer cell lines such as HeLa and A549 at concentrations ranging from 1 to 25 µM. The mechanism was attributed to the activation of caspase pathways .
3. Neuroprotective Effects
Compounds featuring pyrrole moieties have been investigated for neuroprotective activities. These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following factors are essential:
- Substituent Positioning: The position of chlorine atoms and other substituents on the phenyl rings significantly influences the compound's potency.
- Pyrrole Derivative: The dihydropyrrole structure contributes to the compound's ability to interact with biological targets effectively.
特性
IUPAC Name |
(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBVPXZYNBFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643504 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-52-5 |
Source


|
| Record name | Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













